Raloxifene Dimer

CAS No.:

Cat. No.: VC17973489

Molecular Formula: C56H52N2O8S2

Molecular Weight: 945.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C56H52N2O8S2 |

|---|---|

| Molecular Weight | 945.2 g/mol |

| IUPAC Name | [6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

| Standard InChI | InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |

| Standard InChI Key | YRRTXEHIDQKSOF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |

Introduction

Chemical Identity and Structural Configuration of Raloxifene Dimer

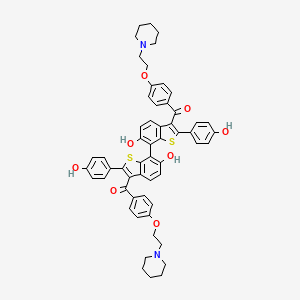

Raloxifene dimer ([C~56~H~54~N~2~O~8~S~2~]) is a homodimer formed through covalent bonding between two raloxifene molecules. The parent compound, raloxifene ([C~28~H~27~NO~4~S~]), contains a benzothiophene core with hydroxyl and piperidinylethoxy substituents, which participate in dimerization . Two primary dimer types have been identified:

Carbon-Carbon Linked Dimers

Symmetrical carbon-carbon dimers form via radical-mediated coupling at the C7 position of the benzothiophene moiety. This linkage, observed in peroxidase-mediated reactions, produces RD1 (Fig. 1A) . High-resolution mass spectrometry (HRMS) confirms a molecular ion at m/z 947.332 ([M+H]^+^), consistent with the doubling of raloxifene’s molecular weight (473.583 g/mol) .

Ether-Linked Dimers

Asymmetrical ether-linked dimers, such as RD3 and RD4, result from phenoxy radical coupling between the 4-hydroxyphenyl group of one monomer and the benzothiophene C7 of another. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the ether bridge (δ~H~ 4.8–5.2 ppm) and coupled aromatic systems (δ~H~ 6.7–7.4 ppm) .

Table 1: Structural Features of Raloxifene Dimers

Enzymatic and Chemical Formation Pathways

CYP3A4-Mediated Dimerization in Human Liver Microsomes

Cytochrome P450 3A4 (CYP3A4) catalyzes raloxifene dimerization through a radical rebound mechanism. Sequential hydrogen abstraction from the 4-hydroxyphenyl and benzothiophene groups generates phenoxy radicals, which couple within the enzyme’s active site. Kinetic studies show a V~max~ of 0.8 nmol/min/mg protein and K~m~ of 12 µM, indicating high-affinity binding . Deuterium exchange experiments confirm that dimerization occurs entirely within the CYP3A4 pocket, without solvent-phase radical diffusion .

Peroxidase-Driven Dimerization

Horseradish peroxidase (HRP) and other peroxidases oxidize raloxifene to phenoxy radicals in the presence of H~2~O~2~. Unlike CYP3A4, these radicals diffuse into solution, leading to nonspecific dimerization. This pathway predominantly yields RD1, with minor amounts of RD3–4 .

Table 2: Comparative Dimerization Pathways

| Parameter | CYP3A4 Pathway | Peroxidase Pathway |

|---|---|---|

| Radical Localization | Active site-bound | Solution-phase |

| Primary Dimer | RD3 (ether-linked) | RD1 (carbon-carbon) |

| NADPH Dependency | Required | Not required |

| Reaction Rate | 0.8 nmol/min/mg | 2.1 nmol/min/mg |

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 287 nm) resolves raloxifene dimer (R~t~ = 18.2 min) from the monomer (R~t~ = 12.5 min) using a C18 column and acetonitrile-phosphate buffer gradient . Validation studies demonstrate a limit of detection (LOD) of 0.05% and linearity (r^2^ > 0.999) over 0.1–5 µg/mL .

Mass Spectrometric Analysis

HRMS with electrospray ionization (ESI+) confirms the dimer’s molecular weight (947.332 Da) and fragmentation pattern. Key fragments include m/z 473.583 ([M/2+H]^+^) and m/z 285.1 (benzothiophene-O-CH~2~) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1^H-^13^C HSQC and HMBC experiments delineate the dimer’s linkage geometry. For RD3, correlations between the ether oxygen’s proton (δ~H~ 5.1) and C7 (δ~C~ 145.2) confirm the asymmetrical ether bond .

Pharmacological and Toxicological Implications

Impact on Drug Efficacy

Dimerization reduces raloxifene’s binding affinity for estrogen receptors (ERα IC~50~ = 15 nM for monomer vs. 420 nM for dimer) . In vitro assays show the dimer retains 12% of the monomer’s osteoprotective activity in MC3T3-E1 osteoblasts .

Toxicological Profile

Acute toxicity studies in rats indicate an LD~50~ > 2000 mg/kg for the dimer, compared to 1000 mg/kg for raloxifene. Chronic exposure (90 days) at 50 mg/kg/day caused hepatic granulomas, suggesting dose-dependent organotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume